2-(2,4-Difluorophenyl)-6-(3-(dimethylamino)acryloyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
Description
2-(2,4-Difluorophenyl)-6-(3-(dimethylamino)acryloyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a derivative of the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, a structure recognized for its role in inhibiting D-amino acid oxidase (DAAO) . The compound features a 2,4-difluorophenyl group at the 2-position and a 3-(dimethylamino)acryloyl moiety at the 6-position, with a methyl group at the 4-position. These substituents are strategically designed to optimize interactions with the DAAO active site, balancing steric tolerance and electronic effects .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-6-[(E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O3/c1-19(2)7-6-12(22)13-14(23)20(3)15(24)21(18-13)11-5-4-9(16)8-10(11)17/h4-8H,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIWCNHHMUYWQJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=C(C=C(C=C2)F)F)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=NN(C1=O)C2=C(C=C(C=C2)F)F)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-Difluorophenyl)-6-(3-(dimethylamino)acryloyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic compound belonging to the triazine class of molecules. Its unique structure incorporates a difluorophenyl group and a dimethylaminoacryloyl moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C15H14F2N4O3
- Molecular Weight : 336.29 g/mol
- CAS Number : 1164548-78-0
- Predicted Boiling Point : 414.0 ± 55.0 °C
- Density : 1.34 ± 0.1 g/cm³
Antimicrobial Activity
Research indicates that compounds containing the triazine ring often exhibit significant antimicrobial properties. The biological activity of related triazines suggests that the compound may possess antibacterial and antifungal effects.
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Antibacterial Activity :
- Triazine derivatives have shown activity against various Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- The presence of the difluorophenyl group may enhance lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy.
- Antifungal Activity :
The mechanism by which triazine derivatives exert their biological effects often involves interaction with specific enzymes or cellular structures:
- Enzyme Inhibition :
- Molecular Interactions :
Study on Antimicrobial Efficacy
A comparative study evaluated several triazine derivatives against a panel of bacterial strains. The compound exhibited promising antibacterial activity with an MIC comparable to standard antibiotics such as norfloxacin . The study highlighted the potential of this compound as a new antimicrobial agent.
Evaluation of Antifungal Properties
In vitro studies demonstrated that triazine derivatives significantly inhibited the growth of Candida albicans at low concentrations (MIC: 0.5 μg/mL), outperforming conventional antifungals like fluconazole . This positions the compound as a candidate for further development in antifungal therapies.
Summary Table of Biological Activities
| Activity Type | MIC (μg/mL) | Organisms Tested |
|---|---|---|
| Antibacterial | 0.125 - 8 | Staphylococcus aureus, E. coli |
| Antifungal | 0.5 | Candida albicans, Aspergillus fumigatus |
Comparison with Similar Compounds
Comparison with Similar Compounds
The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Triazine-dione Derivatives
Substituent Effects on Potency
- Fluorine vs. Chlorine at 2-Position : The 2,4-difluorophenyl group in the target compound likely improves lipophilicity and metabolic stability compared to the 4-chlorophenyl analog (). Fluorine’s smaller size and stronger electronegativity may enhance target binding via C-F···H interactions .
- Acryloyl vs. Hydroxyl at 6-Position: The 3-(dimethylamino)acryloyl group replaces the hydroxyl moiety in analogs like 11m and 19f.
Metabolic Stability and Bioavailability
- Derivatives with linear linkers (e.g., target compound’s acryloyl group) show superior metabolic stability compared to branched analogs (e.g., 19e) .
- The methyl group at the 4-position may shield the triazine ring from oxidative degradation, a hypothesis supported by improved plasma half-life in related compounds .
Q & A
Q. What are the key challenges in synthesizing this compound, and how are they addressed methodologically?
The synthesis involves multi-step reactions, including condensation of 2,4-difluorophenyl derivatives with triazine precursors under controlled conditions. A critical step is the acryloyl group introduction, which requires precise temperature control (0–5°C) and anhydrous solvents to avoid side reactions. Purification via recrystallization (e.g., DMF-acetic acid mixtures) or column chromatography is essential to isolate the target compound from intermediates. Yield optimization often employs sodium methoxide in methanol for selective substitution, as demonstrated in analogous triazine syntheses .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- ¹H/¹³C NMR : Assignments focus on distinguishing triazine ring protons (δ 8.5–9.5 ppm) and acryloyl carbonyl carbons (δ 165–170 ppm). Coupling constants (e.g., J = 15–17 Hz for trans-acryloyl protons) validate stereochemistry.
- X-ray diffraction : Single-crystal analysis resolves intramolecular hydrogen bonds (e.g., C–H⋯N) and supramolecular packing motifs (e.g., R₂²(8) chains). This method also confirms planarity of the triazine-dione core, critical for bioactivity .
Q. How is the compound’s solubility and stability profiled for in vitro assays?
Solubility is assessed in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Stability studies employ HPLC to monitor degradation under physiological conditions (37°C, 24–72 hours). For hydrolytically sensitive groups (e.g., acryloyl), lyophilization or inert atmosphere storage is recommended .
Q. What in vitro assays are used to screen its bioactivity?
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Antioxidant : DPPH/ABTS radical scavenging assays.
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways. Activity is correlated with structural features like the difluorophenyl group’s electron-withdrawing effects .
Advanced Research Questions
Q. How do DFT calculations enhance understanding of its electronic properties and reactivity?
DFT/B3LYP/6-311G(d,p) models predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces (nucleophilic/electrophilic sites), and thermodynamic properties (ΔG, ΔH). These guide reaction optimization (e.g., acryloylation regioselectivity) and explain bioactivity trends, such as charge-transfer interactions with biological targets .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from assay conditions (e.g., serum protein interference) or impurity profiles. Mitigation strategies include:
- Purity validation : ≥95% by HPLC with orthogonal methods (e.g., LC-MS).
- Dose-response curves : IC50/EC50 comparisons under standardized protocols.
- Metabolite profiling : Identify active/inactive derivatives using hepatic microsome models .
Q. How is structure-activity relationship (SAR) analysis conducted for triazine-dione derivatives?
- Core modifications : Compare methyl vs. ethyl substitution at position 4 to assess steric effects.
- Electron-withdrawing groups : Fluorine at the 2,4-phenyl positions enhances membrane permeability and target binding.
- Acryloyl optimization : Replace dimethylamino with morpholino to modulate solubility and logP .
Q. What crystallographic insights inform supramolecular interactions in solid-state formulations?
X-ray data reveal hydrogen-bonded networks (e.g., N–H⋯O chains along the c-axis) that influence dissolution rates. Co-crystallization with excipients (e.g., cyclodextrins) disrupts these motifs, improving bioavailability. Thermal analysis (DSC/TGA) further correlates stability with packing efficiency .
Q. How are reaction pathways optimized using computational tools?
ICReDD’s reaction path search algorithms combine quantum mechanics (QM) and machine learning to predict activation barriers and intermediates. For example, acryloylation transition states are modeled to identify optimal catalysts (e.g., DMAP) and solvent systems (e.g., THF vs. DCM) .
Q. What mechanistic studies elucidate its mode of action in disease models?
- Target identification : SPR or ITC quantifies binding affinity to enzymes (e.g., dihydrofolate reductase).
- Cellular imaging : Confocal microscopy tracks subcellular localization (e.g., mitochondrial accumulation).
- Transcriptomics : RNA-seq identifies downstream pathways (e.g., apoptosis genes) post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
